Cas no 1021215-10-0 (N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide)

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide is a heterocyclic compound featuring a fused indeno-thiazole core linked to a methanesulfonylpiperidine carboxamide moiety. This structure confers potential utility in medicinal chemistry, particularly in targeting specific biological pathways due to its sulfonamide and piperidine functionalities. The compound's rigid indeno-thiazole scaffold may enhance binding affinity, while the methanesulfonyl group could improve solubility and pharmacokinetic properties. Its synthetic versatility allows for further derivatization, making it a promising intermediate for drug discovery. The compound's stability and well-defined chemical properties facilitate its use in research applications, particularly in the development of novel therapeutic agents.
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide structure
1021215-10-0 structure
Product name:N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
CAS No:1021215-10-0
MF:C17H19N3O3S2
MW:377.481061220169
CID:6261592
PubChem ID:25856242

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
    • CCG-290311
    • AKOS024499885
    • 1021215-10-0
    • VU0636937-1
    • F5139-0132
    • Z759113250
    • N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
    • N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
    • Inchi: 1S/C17H19N3O3S2/c1-25(22,23)20-8-6-11(7-9-20)16(21)19-17-18-15-13-5-3-2-4-12(13)10-14(15)24-17/h2-5,11H,6-10H2,1H3,(H,18,19,21)
    • InChI Key: RLEIUVSFXNFNBO-UHFFFAOYSA-N
    • SMILES: S(C)(N1CCC(C(NC2=NC3C4C=CC=CC=4CC=3S2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 377.08678382g/mol
  • Monoisotopic Mass: 377.08678382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 116Ų

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5139-0132-3mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
3mg
$63.0 2023-09-10
Life Chemicals
F5139-0132-15mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
15mg
$89.0 2023-09-10
Life Chemicals
F5139-0132-5mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
5mg
$69.0 2023-09-10
Life Chemicals
F5139-0132-30mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
30mg
$119.0 2023-09-10
Life Chemicals
F5139-0132-20μmol
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5139-0132-4mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
4mg
$66.0 2023-09-10
Life Chemicals
F5139-0132-25mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
25mg
$109.0 2023-09-10
Life Chemicals
F5139-0132-1mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
1mg
$54.0 2023-09-10
Life Chemicals
F5139-0132-20mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
20mg
$99.0 2023-09-10
Life Chemicals
F5139-0132-2μmol
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide
1021215-10-0
2μmol
$57.0 2023-09-10

Additional information on N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide: A Comprehensive Overview

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide (CAS No. 1021215-10-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its biological activities and mechanisms of action.

The chemical structure of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide is composed of an indenothiazole core linked to a piperidine moiety via a methanesulfonyl group. This intricate arrangement confers the compound with a range of pharmacological properties, making it a promising candidate for the development of new therapeutic agents.

Recent research has highlighted the potential of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide in various biological contexts. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, which are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as to reduce the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses.

In addition to its anti-inflammatory properties, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide has demonstrated promising neuroprotective effects. Preclinical studies have shown that it can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective activity is thought to be mediated by its ability to upregulate antioxidant enzymes and to inhibit the activation of caspases, key executioners of apoptosis.

The pharmacokinetic profile of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide has also been extensively studied. Research indicates that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Furthermore, it has been shown to have low toxicity and minimal side effects in animal models, which is a crucial factor for its potential clinical application.

Clinical trials are currently underway to evaluate the safety and efficacy of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide in human subjects. Preliminary results from phase I trials have been encouraging, with the compound demonstrating good tolerability and a favorable safety profile. These findings have paved the way for further clinical investigations to explore its therapeutic potential in conditions such as chronic pain and neurodegenerative disorders.

The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key synthetic routes include the formation of the indenothiazole core through cyclization reactions followed by functionalization steps to introduce the piperidine and methanesulfonyl groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both research and pharmaceutical development.

In conclusion, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide (CAS No. 1021215-10-0) represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications, positioning it as a valuable candidate for further development in the field of medicinal chemistry.

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